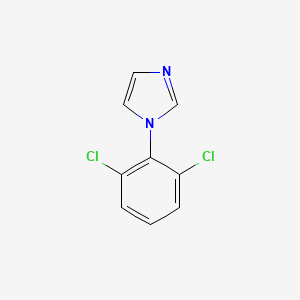

1-(2,6-Dichlorophenyl)-1H-imidazole

Description

Significance of Imidazole (B134444) Scaffolds in Advanced Chemical Research

The imidazole ring, a five-membered heterocyclic system containing two nitrogen atoms, is a cornerstone of modern chemical and biological science. nih.gov Classified as an amphoteric compound, it can act as both an acid and a base. mdpi.com The planarity of the ring and the delocalization of its π-electrons confer aromatic character. mdpi.comwikipedia.org This unique electronic structure makes imidazole and its derivatives highly valuable in diverse scientific fields. mdpi.com

In medicinal chemistry, the imidazole scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. nih.govmdpi.com These molecules exhibit a broad spectrum of therapeutic properties. nih.gov Imidazole derivatives are integral to the structure of pharmaceuticals, drug candidates, and natural products like the amino acid histidine and purines found in DNA. nih.govnih.gov Beyond medicine, imidazole-based compounds are crucial in materials science, for instance, in the development of ionic liquids used as environmentally friendly solvents in industrial processes. nih.gov They also serve as ligands for transition metal catalysts, which are instrumental in synthesizing complex molecules. nih.gov The versatility and significance of the imidazole core continue to drive research into new methods for its synthesis and functionalization. mdpi.comnih.gov

Contextualization of Halogenated Phenyl-Substituted Imidazoles

The introduction of halogen atoms and a phenyl group to the imidazole core, creating halogenated phenyl-substituted imidazoles, significantly modifies the molecule's physicochemical properties and biological activity. The process of N-arylation, which forms a bond between a nitrogen atom of the imidazole ring and a carbon atom of an aryl group, is a key strategy for synthesizing these compounds. researchgate.netorganic-chemistry.org Copper-catalyzed N-arylation reactions are commonly employed for this purpose, allowing for the coupling of various functionalized and hindered imidazoles with aryl halides. acs.org

Halogenation, the incorporation of halogen atoms, can profoundly influence a molecule's electronic and steric characteristics. For instance, a series of halogenated 1,5-diarylimidazole compounds were synthesized to study their inhibitory effects on prostaglandin (B15479496) E2 (PGE2) production, with 4-halogenated derivatives showing particularly strong activity. nih.gov The presence of a 2,6-dichlorophenyl group, as seen in the title compound, imparts distinct properties that are a focus of scientific investigation. Research into related structures, such as 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate (B79036), has identified potent antifungal agents, highlighting the importance of the dichlorophenyl moiety. acs.org

Research Trajectory and Scientific Significance of 1-(2,6-Dichlorophenyl)-1H-imidazole and Related Analogues

The specific compound this compound and its analogues are subjects of targeted research due to their potential applications stemming from their unique structures. The title compound's structure combines the imidazole heterocycle with a dichlorinated phenyl group, influencing its chemical behavior.

Table 1: Chemical Data for this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C₉H₆Cl₂N₂ | 213.07 | Not Available |

| 1-(2,6-Dichlorobenzyl)-1H-imidazole | C₁₀H₈Cl₂N₂ | 227.09 | 102993-73-7 |

| 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone | C₁₁H₈Cl₂N₂O | 255.10 | 46503-52-0 |

| 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | C₁₁H₁₀Cl₂N₂O | 257.12 | 24155-42-8 |

| N-(2,6-Dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine | C₉H₉Cl₂N₃ | 230.10 | 4205-90-7 (Parent) |

| 2-(2,6-Dichlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole | C₂₆H₂₄Cl₂N₂ | 447.39 | Not Available |

Data sourced from multiple chemical databases and research articles. researchgate.netnih.govnih.govbldpharm.comchemicalbook.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6Cl2N2 |

|---|---|

Molecular Weight |

213.06 g/mol |

IUPAC Name |

1-(2,6-dichlorophenyl)imidazole |

InChI |

InChI=1S/C9H6Cl2N2/c10-7-2-1-3-8(11)9(7)13-5-4-12-6-13/h1-6H |

InChI Key |

QSQSUDAWRXGIQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N2C=CN=C2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2,6 Dichlorophenyl 1h Imidazole and Its Analogues

Nucleophilic Substitution Reactions for N-Arylation of Imidazole (B134444)

The most direct route to forming the N-aryl bond in 1-(2,6-dichlorophenyl)-1H-imidazole is through the N-arylation of the imidazole ring via nucleophilic substitution. In this reaction, the nitrogen atom of the imidazole acts as a nucleophile, attacking the carbon atom of an aryl halide and displacing the halide leaving group. gacariyalur.ac.in However, simple aryl halides are generally resistant to nucleophilic attack, necessitating specific conditions or activating groups to facilitate the reaction. libretexts.org

The reaction typically involves a halogenated phenyl precursor, such as 1-bromo-2,6-dichlorobenzene, 1-iodo-2,6-dichlorobenzene, or in some cases, 1-chloro-2,6-dichlorobenzene, reacting with imidazole. The strength of the carbon-halogen bond (C-I < C-Br < C-Cl) often dictates the reactivity, with aryl iodides and bromides being more reactive than aryl chlorides. organic-chemistry.org Traditional methods, such as the classical Ullmann-type coupling, required stoichiometric amounts of copper and harsh reaction conditions with high temperatures (150–200 °C), which limited the tolerance of various functional groups. nih.govmit.edu Modern approaches utilize catalytic systems to achieve this transformation under milder conditions.

Significant progress has been made in developing catalytic systems that facilitate the N-arylation of imidazoles under more benign conditions. These systems primarily involve copper (Cu) or palladium (Pd) catalysts.

Copper-Catalyzed Systems: Copper-catalyzed N-arylation methods are widely used due to the low cost and toxicity of copper salts. nih.govmit.edu These reactions often employ a copper(I) or copper(II) source, a ligand, a base, and an appropriate solvent. For instance, an efficient copper(I) bromide-catalyzed N-arylation of azoles with aromatic bromides and iodides has been developed using pyridin-2-yl β-ketones as supporting ligands. organic-chemistry.org The choice of base, such as sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), is crucial for deprotonating the imidazole, thereby increasing its nucleophilicity. organic-chemistry.orgresearchgate.net Solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are commonly used. organic-chemistry.orggoogle.com

Palladium-Catalyzed Systems: Palladium-catalyzed methods have also emerged as powerful tools for N-arylation. These systems can be highly efficient, though sometimes at a higher cost. Research has shown that imidazoles can have an inhibitory effect on the in situ formation of the catalytically active Pd(0)-ligand complex. nih.govmit.edu To overcome this, a pre-activation step, where the palladium source (e.g., Pd₂(dba)₃) and the ligand are heated together before the imidazole is introduced, can drastically improve the reaction's efficacy. nih.govmit.edu Biaryl phosphine (B1218219) ligands are often effective in these transformations. nih.govmit.edu

The table below summarizes various catalytic systems and conditions reported for the N-arylation of imidazoles.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Precursor | Yield (%) |

| CuBr (5 mol%) | Pyridin-2-yl β-ketone (10 mol%) | Cs₂CO₃ | DMSO | 60-80 | Aryl Bromide/Iodide | High |

| Cu₂O (10 mol%) | 2,6-bis(2-methylhydrazine-1-carbonyl)pyridine 1-oxide (20 mol%) | NaOH | Water | 130 | Aryl Bromide/Iodide | Moderate to Excellent |

| Pd₂(dba)₃ (0.1 mol%) | Biaryl Phosphine L1 (0.2 mol%) | NaOtBu | Toluene | 100 | Aryl Bromide | 93 |

| Salen-Cu Complex | None | K₂CO₃ | DMF | 110 | Aryl Iodide | 94 |

This table is generated based on data from multiple sources for illustrative purposes of N-arylation of imidazoles. organic-chemistry.orgresearchgate.net

One-Pot Synthesis Strategies for Dichlorophenyl-Substituted Imidazoles

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers advantages in efficiency and sustainability by avoiding lengthy separation processes and the isolation of intermediates. For the synthesis of dichlorophenyl-substituted imidazoles, a one-pot approach could involve the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde (e.g., 2,6-dichlorobenzaldehyde), a primary amine, and an ammonium (B1175870) salt (like ammonium acetate). researchgate.net This method allows for the construction of the fully substituted imidazole ring in a single step. The use of catalysts such as nano-TiCl₄·SiO₂ can promote these reactions, often under solvent-free conditions, leading to high yields. researchgate.net

Multicomponent Reaction Approaches for Imidazole Core Formation

Multicomponent reactions (MCRs), in which three or more starting materials react to form a product in a single synthetic operation, are highly valued for their atom economy and ability to rapidly generate molecular complexity. nih.govbeilstein-journals.orggrowingscience.com The synthesis of the imidazole core can be achieved through various MCRs. A common example is the four-component reaction between a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonium acetate. researchgate.net To synthesize a 1-(2,6-dichlorophenyl)-substituted imidazole analogue, 2,6-dichloroaniline (B118687) could be used as the primary amine component in such a reaction, directly incorporating the desired substituent at the N1 position of the imidazole ring.

Regioselective Synthesis of this compound Derivatives

When using an unsymmetrical imidazole (e.g., 4-methylimidazole), N-arylation can lead to a mixture of two regioisomers (N1 and N3 substituted products). Achieving regioselectivity is a significant challenge. Modern catalytic methods have been developed to provide complete N1-selectivity. nih.gov Palladium-catalyzed systems using specific biaryl phosphine ligands have demonstrated excellent control, yielding the N1-arylated product as a single regioisomer. nih.govmit.edu The steric hindrance imposed by the two chlorine atoms in the ortho positions of the dichlorophenyl group can also play a crucial role in directing the substitution to the less sterically encumbered nitrogen atom of an unsymmetrical imidazole derivative. Furthermore, studies on the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides have shown that the presence of certain functional groups on the reactants can control the reaction mechanism and lead to a highly regioselective synthesis. acs.orgnih.gov

Synthetic Routes Involving Carbonyl Reduction and Alkylation for Imidazole Analogues

More complex analogues of this compound can be synthesized through multi-step pathways that involve carbonyl reduction and alkylation. One such synthetic route begins with a haloacetophenone, which undergoes an N-alkylation reaction with imidazole. google.com The resulting intermediate, which contains a carbonyl group, is then subjected to reduction, typically using a reducing agent like sodium borohydride (B1222165) (NaBH₄), to form the corresponding alcohol. google.comacs.org This alcohol can then undergo a subsequent O-alkylation reaction with a suitable benzyl (B1604629) halide under phase-transfer catalyst conditions to yield the final, more complex imidazole analogue. google.com This strategy allows for the introduction of diverse functional groups and the creation of a library of related compounds. For example, the synthesis of 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazole nitrate (B79036) utilizes this sequence of N-alkylation, carbonyl reduction, and O-alkylation. google.com

Oxidative Cyclocondensation Methods for Imidazole Ring Formation

Oxidative cyclocondensation represents a powerful and efficient strategy for the synthesis of the imidazole core. This approach typically involves the condensation of various starting materials to form an intermediate, such as an imidazoline (B1206853), which is subsequently aromatized through an in-situ oxidation step to yield the final imidazole product. youtube.com These methods are often performed as one-pot syntheses, offering advantages in terms of atom economy and procedural simplicity. A variety of oxidizing agents and catalytic systems, including metal-based and metal-free conditions, have been developed to facilitate this transformation.

Key to these methodologies is the formation of two carbon-nitrogen bonds and the subsequent removal of hydrogen to achieve the aromatic imidazole ring. youtube.com The choice of oxidant and catalyst is crucial and can influence the reaction's efficiency, substrate scope, and regioselectivity.

Detailed Research Findings

Recent research has focused on developing milder and more versatile oxidative cyclocondensation protocols. These can be broadly categorized into transition metal-catalyzed, iodine-promoted, and metal-free systems.

Transition Metal-Catalyzed Oxidative Cyclization

Transition metals, particularly copper and iron, are effective catalysts for oxidative cyclization reactions, often utilizing molecular oxygen from the air as the terminal oxidant.

Copper-Catalyzed Systems : Copper catalysts have been employed in the oxidative cyclization for the synthesis of various imidazole-containing fused heterocycles. For instance, a copper-catalyzed aerobic oxidative approach has been used for the synthesis of formyl-substituted imidazo[1,2-a]pyridines. beilstein-journals.org This method is notable for preserving sensitive functional groups like aldehydes during the oxidative process. beilstein-journals.org

Iron-Catalyzed Systems : Iron catalysts, in conjunction with iodine, have been shown to effectively catalyze the aerobic oxidative coupling of amidines and chalcones. organic-chemistry.org This methodology provides a regioselective and high-yielding route to tetrasubstituted imidazoles under mild conditions. organic-chemistry.org The reaction is believed to proceed through the formation of an imidazoline intermediate, which is then dehydrogenated. youtube.com

Iodine-Promoted Oxidative Reactions

Molecular iodine is a versatile reagent in organic synthesis, capable of acting as a catalyst or promoter in various oxidative C-N bond-forming reactions.

A tandem reaction utilizing an iodine/copper oxide (I₂/CuO) system has been reported for the synthesis of imidazo[1,2-a]pyridines. beilstein-journals.org In this process, iodine is thought to promote the formation of an iodo-intermediate from a carbonyl compound, which then undergoes nucleophilic substitution with a 2-aminopyridine, followed by cyclization and oxidation. beilstein-journals.org

Another strategy involves the iodine-mediated oxidative [4+1] cyclization between enamines and trimethylsilyl (B98337) azide (B81097) (TMSN₃). This reaction provides access to 2,5-disubstituted imidazole-4-carboxylic derivatives and proceeds through the sequential removal of two nitrogen atoms from the azide. organic-chemistry.org

Metal-Free Oxidative Cyclization

The development of metal-free oxidative methods is of significant interest from an environmental and economic perspective. These methods often employ readily available and less toxic oxidizing agents or electrochemical techniques.

Electrochemical Synthesis : An efficient metal- and oxidant-free method involves the electrochemical oxidative tandem cyclization of aryl ketones and benzylamines. organic-chemistry.org This process generates 1,2,4-trisubstituted imidazoles in very good yields and demonstrates broad functional group tolerance through direct C-N bond formation. organic-chemistry.org

Oxone-Mediated Reactions : Oxone, a potassium peroxymonosulfate (B1194676) salt, has been used in acidic media for the oxidative cyclization to form ring-fused benzimidazoles, a reaction class that shares mechanistic features with imidazole synthesis. nih.gov This approach often results in high yields and allows for straightforward product isolation. nih.gov

Chemical Reactivity and Derivatization Strategies for 1 2,6 Dichlorophenyl 1h Imidazole

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Ring

The reactivity of the imidazole ring in 1-(2,6-dichlorophenyl)-1H-imidazole is a nuanced interplay of electronic effects and steric hindrance. The nitrogen at position 3 (N3) possesses a lone pair of electrons, rendering it basic and nucleophilic, while the carbon atoms (C2, C4, C5) have varying susceptibility to substitution reactions.

Functionalization at N1-Position

In the target molecule, the N1-position is already substituted with the 2,6-dichlorophenyl group. Further functionalization typically targets the second nitrogen atom, N3. This pyridine-like nitrogen is the most basic and nucleophilic center in the imidazole ring, making it a prime site for reactions with electrophiles.

Alkylation or arylation at the N3 position leads to the formation of quaternary imidazolium (B1220033) salts. These salts are significant as precursors for N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic chemistry. The reaction involves treating the N-substituted imidazole with an alkyl or aryl halide. google.comnih.gov A more advanced method involves a copper-catalyzed direct aryl quaternization using diaryliodonium salts, which provides an efficient route to unsymmetric aryl imidazolium salts and tolerates a broad range of functional groups. organic-chemistry.org

Table 1: Representative Reactions at the N3-Position of 1-Aryl Imidazoles

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | 1-Aryl-3-alkylimidazolium salt | Precursors to N-Heterocyclic Carbenes (NHCs) |

Reactivity at C2, C4, and C5 Positions of the Imidazole Moiety

The carbon atoms of the imidazole ring exhibit distinct reactivity profiles. The C2 proton is the most acidic, while the C4 and C5 positions are more electron-rich and generally more susceptible to electrophilic substitution. nih.gov However, direct electrophilic substitution reactions like nitration or halogenation can be challenging and may result in a mixture of products. youtube.com

Modern synthetic methods, particularly palladium-catalyzed direct C-H functionalization, have provided highly regioselective routes for the arylation of the imidazole core. nih.govnih.govrsc.org These methods can be tuned to selectively target either the C2 or C5 position. nih.gov

C5-Arylation: This position often shows high reactivity towards electrophilic substitution, making it a favorable site for palladium-catalyzed arylation. nih.gov

C2-Arylation: The C2-H bond is the most acidic, and its deprotonation can facilitate functionalization. Methods involving the generation of N-heterocyclic carbenes from C2-unsubstituted imidazolium salts allow for subsequent alkylation at this position. nih.gov

C4-Arylation: The C4 position is typically the least reactive towards palladium-catalyzed C-H arylation, often requiring more complex strategies like directing group manipulation to achieve functionalization. nih.govnih.gov

The bulky 2,6-dichlorophenyl group at the N1 position likely exerts significant steric hindrance, particularly at the adjacent C2 position, which could influence the regioselectivity of these reactions, potentially favoring substitution at the more accessible C5 position.

Reactivity of the 2,6-Dichlorophenyl Moiety

The 2,6-dichlorophenyl group is characterized by the strong electronic and steric effects of the two chlorine atoms, which profoundly influence the reactivity of the aromatic ring.

Influence of Halogen Substituents on Aromatic Ring Reactivity

The chlorine atoms have a dual effect on the phenyl ring's reactivity.

Inductive Effect: Chlorine is highly electronegative, and its strong electron-withdrawing inductive effect deactivates the aromatic ring, making it significantly less susceptible to electrophilic aromatic substitution (EAS) compared to benzene.

Resonance Effect: Through resonance, the lone pairs on the chlorine atoms can donate electron density to the ring. This effect directs incoming electrophiles to the ortho and para positions. However, for the 1-(2,6-dichlorophenyl) group, the ortho positions are blocked, leaving the C4 (para) position as the primary target for any potential EAS, which remains highly unfavorable due to the strong deactivation.

Conversely, the electron-withdrawing nature of the halogens makes the ring more susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.com This reaction is favored by strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgyoutube.com While two chlorine atoms provide some activation, SNAr reactions on dichlorophenyl rings typically require forcing conditions or the presence of additional, more potent activating groups (like a nitro group). libretexts.org

Potential for Further Functionalization of the Dichlorophenyl Group

Despite the deactivated nature of the ring, the chlorine substituents serve as valuable handles for further functionalization, primarily through transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds by replacing the chlorine atoms with various aryl, heteroaryl, or alkyl groups. nih.govrsc.org This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand and a base. The choice of catalyst, ligand, and reaction conditions can be tuned to achieve mono- or di-substitution, offering a robust strategy for creating a diverse library of derivatives. nih.govresearchgate.net

Table 2: Components for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides

| Component | Example(s) | Role in Reaction |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyzes the oxidative addition and reductive elimination steps. |

| Ligand | Phosphines (e.g., SPhos, P(t-Bu)₃) | Stabilizes the palladium center and facilitates the catalytic cycle. |

| Boronic Acid/Ester | Phenylboronic acid, Arylboronic esters | Provides the new carbon-based substituent. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid and facilitates the transmetalation step. |

Another potential pathway for functionalization is nucleophilic aromatic substitution (SNAr) , where a strong nucleophile displaces a chloride ion. nih.govcolab.ws While challenging on this specific substrate without further activation, reactions with potent nucleophiles under specific conditions could lead to the introduction of groups like amines, alkoxides, or thiolates.

Oxidation and Reduction Reactions of this compound Analogues

The redox chemistry of this compound involves reactions that can target either the imidazole or the dichlorophenyl moiety.

Oxidation Reactions: The imidazole ring is susceptible to oxidation by potent atmospheric oxidants like hydroxyl (•OH) and nitrate (B79036) (NO₃•) radicals. acs.org These reactions can proceed via hydrogen abstraction or radical addition, potentially leading to the formation of nitro-imidazoles or ring-opened products such as formamide (B127407) and oxamide. acs.org Such oxidative degradation pathways are primarily studied in the context of atmospheric chemistry but indicate the imidazole ring's vulnerability to strong oxidizing conditions.

Reduction Reactions: The dichlorophenyl group can undergo reductive dechlorination , a process that removes one or both chlorine atoms and replaces them with hydrogen. wikipedia.org This transformation is environmentally significant for the remediation of chlorinated aromatic compounds and can be achieved through various methods: nih.gov

Catalytic Hydrodechlorination: Utilizes hydrogen gas (H₂) and a transition metal catalyst, often palladium on a support material (Pd/C). wikipedia.orgnih.gov

Chemical Reduction: Employs zero-valent metals, such as iron (nZVI), which can reduce the C-Cl bond. nih.gov

Electrochemical Reduction: Uses an electric current to drive the reduction of the chlorinated compound at a cathode. wikipedia.org

These reduction methods offer a pathway to synthesize 1-(2-chlorophenyl)-1H-imidazole or 1-phenyl-1H-imidazole from the parent dichlorinated compound, providing access to analogues with different electronic and steric properties.

Formation of Imidazole N-Oxides and Amine Derivatives

The chemical reactivity of this compound allows for derivatization at the nitrogen atoms of the imidazole ring, leading to the formation of N-oxides and potentially amine derivatives. These transformations introduce new functional groups and can significantly alter the compound's chemical and physical properties.

Formation of Imidazole N-Oxides

The introduction of an N-oxide functionality to the imidazole ring of this compound is a key derivatization strategy. This is typically achieved through oxidation of the tertiary nitrogen atom at the 3-position of the imidazole ring. While direct oxidation of this compound is not extensively documented in the reviewed literature, general methods for the synthesis of N(1)-aryl-substituted imidazole N(3)-oxides provide a basis for predicting its reactivity.

One established method for the preparation of N(1)-aryl-substituted imidazole N-oxides involves a ball-milling mechanochemical approach. This solvent-free method has been shown to be effective for the synthesis of various N(1)-aryl-substituted derivatives, often in good to excellent yields. The general applicability of this method suggests its potential for the oxidation of this compound.

The reaction conditions for the formation of N-aryl imidazole N-oxides via mechanochemical synthesis are summarized in the table below.

Table 1: General Reaction Conditions for the Synthesis of N-Aryl Imidazole N-Oxides

| Parameter | Condition |

| Method | Ball-milling (mechanochemical) |

| Reactants | N-arylimidazole, Oxidizing Agent |

| Common Oxidizing Agents | m-Chloroperoxybenzoic acid (mCPBA) |

| Reaction Time | Typically several hours |

| Work-up | Simple extraction and purification |

This table presents generalized conditions based on the synthesis of related N-aryl imidazole N-oxides and may be applicable to this compound.

The presence of the electron-withdrawing 2,6-dichlorophenyl group at the N(1) position is expected to influence the nucleophilicity of the N(3) atom. Generally, electron-withdrawing groups can decrease the ease of oxidation. However, the successful synthesis of various N(1)-aryl-substituted imidazole N-oxides suggests that the reaction is feasible. The resulting this compound-3-oxide would be a valuable intermediate for further functionalization, as the N-oxide group can activate the imidazole ring for various transformations.

Formation of Amine Derivatives

The direct formation of amine derivatives from this compound, such as the introduction of an amino group to the imidazole ring, is not a commonly reported transformation. The imidazole ring is generally not susceptible to direct amination without prior functionalization.

However, the synthesis of related amine-containing imidazole derivatives often involves multi-step synthetic routes. For instance, the synthesis of N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves a different synthetic pathway starting from different precursors and results in a saturated imidazole ring.

Strategies for introducing an amino group onto the aromatic imidazole ring of this compound would likely require indirect methods. One potential approach could involve the following conceptual steps:

Nitration of the Imidazole Ring: Introduction of a nitro group onto the imidazole ring, likely at the C4 or C5 position, through electrophilic nitration. The directing effects of the N-substituents would influence the position of nitration.

Reduction of the Nitro Group: The resulting nitro-substituted derivative could then be reduced to the corresponding amine using standard reducing agents (e.g., Sn/HCl, H₂/Pd-C).

This hypothetical pathway is based on established reactivity patterns of aromatic heterocyclic compounds. The specific conditions and feasibility for this compound would require experimental investigation. The electron-withdrawing nature of the dichlorophenyl group would likely deactivate the imidazole ring towards electrophilic substitution, potentially requiring harsh reaction conditions for nitration.

Crystallographic Investigations of 1 2,6 Dichlorophenyl 1h Imidazole and Its Derivatives

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystal. This method has been employed to characterize various derivatives of 1-(2,6-dichlorophenyl)-1H-imidazole, providing detailed information about their solid-state structures.

For instance, the crystal structure of 1-[2-(2,6-dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol, a derivative, was determined to be orthorhombic. nih.gov The analysis revealed the unit cell parameters and the spatial arrangement of the molecules within the crystal lattice. nih.gov Similarly, the crystal structure of 2-(2,6-dichlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole was found to be monoclinic, with two independent molecules in the asymmetric unit. nih.gov

The crystallographic data for these compounds, including unit cell dimensions and space groups, are essential for understanding their solid-state properties. These studies often involve the refinement of the crystal structure to achieve a high degree of accuracy. nih.govnih.gov

Molecular Conformation and Torsion Angles in the Crystal Lattice

The conformation of a molecule, which describes the spatial arrangement of its atoms, is a key factor influencing its physical and chemical properties. In the crystal lattice, the conformation is often described by torsion angles, which define the rotation around specific chemical bonds.

In derivatives of this compound, the orientation of the dichlorophenyl ring relative to the imidazole (B134444) ring is a significant conformational feature. For example, in 1-(2,6-diisopropylphenyl)-1H-imidazole, the imidazole ring is rotated by approximately 80.7° relative to the phenyl ring. nih.govnsf.gov This twisted conformation is a common feature in such compounds, arising from the steric hindrance between the substituents on the phenyl ring and the imidazole ring. nih.gov

The study of torsion angles provides a quantitative measure of the molecular conformation. In 1-[2-(2,6-dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol, the central imidazole ring is twisted with respect to the 2,6-dichlorobenzene ring and two other phenyl rings, with dihedral angles of 74.06°, 28.52°, and 67.65°, respectively. nih.gov In 2-(2,6-dichlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, two independent molecules in the asymmetric unit exhibit different torsion angles due to their distinct molecular environments within the crystal. nih.gov

The conformation of these molecules can also be influenced by intermolecular interactions within the crystal lattice, leading to variations in torsion angles between different crystal forms or derivatives. nih.govrsc.org

Analysis of Intermolecular Interactions

Hydrogen Bonding Networks (e.g., C—H···Cl, N—H···O, O—H···N)

Hydrogen bonds are among the most important intermolecular interactions in organic crystals. They involve a hydrogen atom located between two electronegative atoms. In the derivatives of this compound, various types of hydrogen bonds have been observed.

For example, in the crystal structure of 1-[2-(2,6-dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol, molecules are linked by O—H···N and C—H···O hydrogen bonds, forming chains along a specific crystallographic axis. nih.gov In another derivative, 2-[1-(4-tert-butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]-4,6-dichlorophenol, an intramolecular O—H···N hydrogen bond is present, which contributes to the near coplanarity of the imidazole and phenol (B47542) rings. iucr.org

π-Stacking Interactions and Aromatic Ring Orientations

π-stacking interactions are non-covalent interactions that occur between aromatic rings. These interactions are important in the crystal engineering of organic molecules, as they can influence the electronic properties and crystal packing.

In the context of this compound derivatives, π-stacking interactions can occur between the imidazole and phenyl rings of adjacent molecules. nih.govrsc.org The orientation of these rings relative to each other determines the strength and nature of the interaction.

However, in some cases, significant π-stacking is not observed. For instance, in 1-(2,6-diisopropylphenyl)-1H-imidazole, the distances between the aryl rings are too large for effective π-stacking, suggesting that other interactions, such as hydrogen bonding, are more dominant in stabilizing the crystal structure. nih.govnsf.gov The presence or absence of π-stacking can be a consequence of the steric hindrance imposed by the substituents on the phenyl ring. nih.gov

Halogen Bonding and Other Non-Covalent Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In derivatives of this compound, the chlorine atoms can participate in halogen bonds.

For example, in the crystal structure of 1-[2-(2,4-dichlorophenyl)-2-(prop-2-enyloxy)ethyl]-1H-imidazole, a Cl···Cl contact and C—Cl···π interactions are observed, which contribute to the stabilization of the crystal packing. nih.gov These interactions, along with other non-covalent forces, play a collective role in determining the supramolecular architecture.

Crystal Packing and Supramolecular Architectures

In the derivatives of this compound, the crystal packing can vary significantly depending on the specific substituents and the resulting intermolecular interactions. For example, in 1-[2-(2,6-dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol, hydrogen-bonded chains form a two-dimensional sheet-like structure. nih.gov

In other cases, the crystal packing is dominated by different interactions. In 2-[1-(4-tert-butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]-4,6-dichlorophenol, inversion dimers are formed through weak C—H···Cl interactions. iucr.org The study of these supramolecular architectures is crucial for understanding the relationship between the molecular structure and the macroscopic properties of the crystalline material. rsc.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has become a standard tool for predicting the properties of chemical compounds due to its favorable balance of accuracy and computational cost. For a molecule like 1-(2,6-Dichlorophenyl)-1H-imidazole, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.

The arrangement of electrons within a molecule is fundamental to its chemical behavior. DFT calculations can elucidate this electronic structure in detail.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive. For imidazole (B134444) derivatives, this energy gap can explain charge transfer interactions within the molecule.

Table 1: Illustrative Frontier Molecular Orbital Data

| Parameter | Illustrative Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.0 eV |

| Energy Gap (ΔE) | 5.5 eV |

Note: These values are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

The distribution of electron density in a molecule is rarely uniform. DFT calculations can generate a molecular electrostatic potential (MEP) map, which illustrates the charge distribution. The MEP is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative electrostatic potential (typically colored in shades of red) are electron-rich and susceptible to electrophilic attack, while regions of positive electrostatic potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack. In this compound, the nitrogen atoms of the imidazole ring would be expected to be regions of negative potential, while the hydrogen atoms and the regions around the chlorine atoms might exhibit positive potential.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These parameters provide a more quantitative picture of a molecule's stability and reactivity.

Chemical Hardness (η): This is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO energy gap (η = (E_LUMO - E_HOMO) / 2). A molecule with a large chemical hardness is considered "hard," indicating high stability and low reactivity.

Electronegativity (χ): This parameter measures the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies (χ = -(E_HOMO + E_LUMO) / 2).

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Table 2: Illustrative Global Reactivity Parameters

| Parameter | Illustrative Value |

|---|---|

| Chemical Hardness (η) | 2.75 eV |

| Electronegativity (χ) | 3.75 eV |

| Electrophilicity Index (ω) | 2.56 eV |

Note: These values are hypothetical and derived from the illustrative HOMO/LUMO energies.

Before analyzing its electronic properties, the geometry of this compound must be optimized to find its most stable three-dimensional conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles. A significant structural feature of interest would be the dihedral angle between the plane of the dichlorophenyl ring and the imidazole ring. Due to steric hindrance from the two chlorine atoms at the ortho positions, a notable rotation between these two rings would be expected. For a similar compound, 1-(2,6-diisopropylphenyl)-1H-imidazole, the imidazole ring is rotated by 80.7° relative to the phenyl ring.

Table 3: Illustrative Optimized Geometrical Parameters

| Parameter | Illustrative Value |

|---|---|

| C-N bond length (phenyl-imidazole) | 1.44 Å |

| C-Cl bond length | 1.75 Å |

| Dihedral Angle (Phenyl-Imidazole) | ~80° |

Note: These values are hypothetical and based on expected trends and data from similar molecules.

DFT calculations can also predict various spectroscopic properties, which can be compared with experimental data to validate the computational model. For instance, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculated frequencies can aid in the assignment of experimental spectral bands to specific molecular vibrations. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions occurring within the molecule.

Table 4: Illustrative Predicted Spectroscopic Data

| Spectroscopic Property | Illustrative Predicted Values |

|---|---|

| Key IR Vibrational Frequencies | C-H stretching (aromatic): ~3100 cm⁻¹; C=N stretching (imidazole): ~1600 cm⁻¹; C-Cl stretching: ~750 cm⁻¹ |

| UV-Vis Absorption Maximum (λ_max) | ~260 nm |

Note: These values are hypothetical and represent typical ranges for the specified functional groups.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

No studies were found that performed Natural Bond Orbital (NBO) analysis on this compound. This type of analysis is used to investigate intramolecular interactions, charge delocalization, and hyperconjugative interactions, but specific findings for this compound are not available.

Non-Linear Optical (NLO) Properties Prediction

There is no available research detailing the computational prediction of non-linear optical (NLO) properties, such as polarizability and hyperpolarizability, for this compound.

Molecular Modeling and Simulation

Molecular Docking Studies for Ligand-Target Interactions

No molecular docking studies specifically investigating the interactions of this compound with any biological targets (e.g., proteins or enzymes) have been published. Therefore, information on binding affinities, interaction modes, and key amino acid residues is not available.

Binding Affinities and Interaction Modes with Biological Macromolecules (e.g., Enzymes, Receptors)

No specific studies detailing the binding affinities or interaction modes of This compound with biological macromolecules such as enzymes or receptors were identified. While general molecular docking studies have been conducted on broader classes of chlorosubstituted imidazole analogues for activities like antifungal effects, the specific binding energy and interaction patterns for this compound are not documented. nih.gov

Identification of Key Residues in Binding Pockets

There is no available research that identifies key amino acid residues in the binding pockets of enzymes or receptors that interact with This compound . Such studies are typically part of detailed molecular docking and simulation analyses, which have not been published for this specific molecule.

Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics

No publications detailing molecular dynamics (MD) simulations for This compound were found. Consequently, there is no specific information on its system stability or conformational dynamics in various environments, such as in aqueous solution or within a biological membrane.

Computational Elucidation of Reaction Mechanisms

While synthetic routes for related imidazole derivatives have been described, a computational elucidation of the reaction mechanism for the synthesis of This compound is not available in the literature.

Transition State Analysis and Reaction Pathways

No studies involving transition state analysis or the mapping of reaction pathways for the synthesis of This compound have been published.

Free Energy Profiles of Synthetic Reactions

There are no available studies that report on the free energy profiles for the synthetic reactions leading to This compound .

Structure Activity Relationship Sar Studies for 1 2,6 Dichlorophenyl 1h Imidazole Derivatives

Influence of the 2,6-Dichlorophenyl Moiety on Molecular Interactions

The 2,6-dichlorophenyl group is a critical pharmacophoric feature, profoundly influencing the biological profile of these imidazole (B134444) derivatives through a combination of electronic and steric effects.

Steric Hindrance and Electronic Effects of Ortho-Substitution

The substitution pattern on the phenyl ring is a key determinant of biological activity. masterorganicchemistry.com The placement of two chlorine atoms at the ortho positions (C2 and C6) of the phenyl ring introduces significant steric hindrance. libretexts.org This steric bulk forces the phenyl ring and the imidazole ring to adopt a non-planar conformation. nih.gov Crystal structure analyses of related compounds, such as 1-(2,6-diisopropylphenyl)-1H-imidazole, show a significant rotation between the aryl and imidazole rings, with a dihedral angle of approximately 80.7°. nih.gov This twisted conformation is a hallmark of 2,6-disubstituted phenyl-imidazole compounds and is crucial for fitting into specific binding pockets while preventing non-productive interactions.

Impact of N1-Substitution on Imidazole Scaffold Activity

The substituent attached to the N1 position of the imidazole ring has a profound impact on the molecule's biological activity. researchgate.net SAR studies on various imidazole-based compounds reveal that modifying the N1-substituent can drastically alter potency and selectivity. kthmcollege.ac.innih.gov For instance, in a series of N-substituted maleimide (B117702) derivatives incorporating an imidazole moiety, the nature of the substituent on the maleimide ring, which is linked to the imidazole N1, was found to be a critical determinant of antifungal activity. kthmcollege.ac.inijpsdronline.com Similarly, in a study of 2-aminoimidazoles, the nature of the N1-substituent was found to have a major effect on biofilm inhibitory activity. researchgate.net The versatility of the N1 position allows for the introduction of various functional groups to optimize pharmacokinetic properties or to introduce additional binding interactions with the target. researchgate.netnih.gov

Table 1: Effect of N1-Substitution on Biological Activity in Imidazole Derivatives This table is a representative example based on findings from various studies on N-substituted imidazoles and may not directly represent 1-(2,6-Dichlorophenyl)-1H-imidazole derivatives.

| N1-Substituent Type | General Effect on Activity | Reference |

|---|---|---|

| Aryl Groups | Can enhance activity through additional hydrophobic or π-stacking interactions. | nih.gov |

| Alkyl Chains | Modulates lipophilicity; chain length can be optimized for specific targets. | nih.gov |

| Heterocyclic Rings | Can introduce specific hydrogen bonding sites and improve activity profiles. | kthmcollege.ac.in |

| Benzyl (B1604629) Groups | Often used to explore the binding pocket for additional hydrophobic interactions. | researchgate.net |

Effects of Substituent Patterns on the Imidazole Ring (C2, C4, C5)

While the N1-phenyl moiety is crucial, substitutions on the carbon atoms of the imidazole ring (C2, C4, and C5) also play a significant role in modulating biological activity. kthmcollege.ac.in The electronic properties of the imidazole ring show that the C2 position is the most acidic, while the C5 position is highly reactive toward electrophilic substitution. nih.gov Strategic placement of substituents on these positions can enhance target affinity and selectivity. For example, in some series of anti-inflammatory imidazole derivatives, the presence of di- and tri-substituted imidazole rings led to remarkable activity. nih.gov The development of regioselective synthetic methods allows for the precise functionalization of the C2, C4, and C5 positions, enabling detailed SAR studies. nih.govcolab.ws

| Position on Imidazole Ring | Reactivity/Significance | Potential Impact of Substitution | Reference |

| C2 | Most acidic C-H bond; often targeted for substitution. | Introduction of linkers to other pharmacophores; can influence electronic properties. | nih.gov |

| C4 | Less reactive towards electrophilic substitution than C5. | Can modulate steric and electronic profile; substitution can direct binding. | researchgate.netnih.gov |

| C5 | High reactivity towards electrophilic substitution. | Often a key position for introducing groups that interact with the target protein. | nih.gov |

Conformational Flexibility and its Relation to Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. nih.gov For this compound derivatives, the bond connecting the phenyl and imidazole rings allows for rotational flexibility. However, as previously noted, the ortho-dichloro substitution severely restricts this rotation, locking the molecule into a preferred range of conformations. nih.govnih.gov This pre-organization can be energetically favorable for binding, as less conformational entropy is lost upon interaction with the target.

Molecular dynamics simulations and X-ray crystallography studies are invaluable tools for understanding the conformational preferences of these molecules. nih.govnih.gov For example, the crystal structure of 2-(2,6-dichlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole reveals specific dihedral angles between the imidazole and the various phenyl rings, which are influenced by both intra- and intermolecular interactions. nih.gov The ability of the molecule to adopt a specific, low-energy conformation that is complementary to the target's binding site is a cornerstone of its activity. nih.govnih.gov

Comparative Analysis with Structural Analogues and Isomers

Comparing the activity of this compound with its structural analogues and isomers provides invaluable SAR insights. For instance, shifting the chlorine atoms to other positions on the phenyl ring, such as in 1-(2,4-dichlorophenyl) derivatives, can lead to significant changes in activity. nih.govnih.gov This highlights the importance of the ortho-substitution pattern for steric and electronic effects.

Analogues where the dichlorophenyl ring is replaced by other aryl or alkyl groups also serve as important probes. kthmcollege.ac.inirbm.com For example, replacing the 2,6-dichlorophenyl group with a 2,6-diisopropylphenyl group maintains the ortho-disubstitution pattern but alters the electronic properties, providing insight into the role of the chlorine atoms beyond simple steric bulk. nih.gov Furthermore, comparing imidazole-based compounds to their benzimidazole (B57391) analogues can reveal the importance of the size and electronic distribution of the heterocyclic core. nih.gov These comparative analyses are essential for mapping the pharmacophore and understanding the specific structural requirements for potent biological activity.

General Principles of Imidazole-Macromolecule Interactions (Hydrogen Bonding, Van der Waals, Hydrophobic Forces)

The interaction of imidazole-containing molecules with biological macromolecules is governed by a combination of non-covalent forces, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. The imidazole ring itself is an aromatic heterocycle with unique properties that facilitate these interactions. jchemrev.com

Hydrogen Bonding: The imidazole ring contains two nitrogen atoms, one of which is a pyrrole-type nitrogen that can act as a hydrogen bond donor, and the other is a pyridine-type nitrogen that can act as a hydrogen bond acceptor. nih.gov This dual functionality allows imidazole derivatives to form specific hydrogen bonds with amino acid residues in the active sites of proteins, such as enzymes and receptors. The strength and geometry of these hydrogen bonds are crucial for the binding affinity and selectivity of the molecule. For example, intramolecular hydrogen bonding within an imidazole derivative can influence the accessibility of the nitrogen lone pair, thereby modulating its inhibitory potency against certain enzymes. nih.gov Molecular docking studies of some imidazole derivatives have shown the formation of conventional hydrogen bonds with residues like glutamine and arginine in the active site of the COX-2 receptor. nih.gov

Hydrophobic Interactions: These interactions are a major driving force for the binding of nonpolar molecules or nonpolar parts of molecules in aqueous environments. stackexchange.com The phenyl and dichlorophenyl groups of this compound are hydrophobic and tend to be excluded from water. researchgate.net In a biological system, these hydrophobic moieties will preferentially interact with nonpolar pockets in a protein, driven by the increase in entropy of the surrounding water molecules. stackexchange.com This "hydrophobic effect" is a critical determinant of the binding affinity of many drugs. Additionally, π-π stacking, a specific type of non-covalent interaction between aromatic rings, can occur between the imidazole or phenyl rings of the ligand and aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein. researchgate.net

Enzyme Inhibition and Molecular Target Modulation Research Non Human and Mechanistic Insights

General Mechanisms of Imidazole-Mediated Enzyme Inhibition

The versatility of the imidazole (B134444) ring allows it to participate in several types of interactions with enzyme targets, leading to a modulation of their catalytic activity. These mechanisms are primarily dictated by the structure of the imidazole derivative and the topology of the enzyme's binding sites.

Imidazole derivatives can inhibit enzyme function through two primary spatial mechanisms: direct binding to the active site or binding to an allosteric site.

Active Site Binding: In this mode, the inhibitor competes with the enzyme's natural substrate for binding to the active site, the region where the catalytic reaction occurs. This is known as competitive inhibition. The imidazole moiety can mimic aspects of the natural substrate, allowing it to occupy the active site and block the substrate from binding. For example, computational docking studies have suggested that imidazole itself can interact with residues within the active site of enzymes like GH1 β-glucosidase, leading to a reduction in enzyme activity. nih.gov This type of inhibition is often reversible, and its effectiveness depends on the relative concentrations of the inhibitor and the substrate.

Allosteric Modulation: Allosteric modulators bind to a site on the enzyme that is topographically distinct from the active site. nih.govdrugdiscoverytrends.com This binding event induces a conformational change in the enzyme's structure that alters the shape of the active site, thereby affecting the enzyme's ability to bind its substrate or perform its catalytic function. drugdiscoverytrends.commdpi.com This can result in either inhibition (Negative Allosteric Modulation, NAM) or activation (Positive Allosteric Modulation, PAM). drugdiscoverytrends.comnih.gov Allosteric modulators offer a key advantage: since allosteric sites are generally less conserved across enzyme families than active sites, these molecules can achieve greater selectivity for a specific enzyme subtype. nih.govscholaris.ca Imidazole derivatives have been investigated as allosteric modulators for various targets. nih.govnih.gov

The chemical properties of the imidazole ring are central to its ability to interact with key residues in an enzyme's catalytic domain. The imidazole group of the amino acid histidine is one of the most common catalytic residues found in enzymes. nih.gov This is due to its pKa being close to neutral pH, which allows it to act as both a proton donor and acceptor in chemical reactions. nih.govwikipedia.org

Synthetic imidazole compounds can leverage similar properties. The nitrogen atoms in the imidazole ring can form hydrogen bonds with amino acid side chains, such as the hydroxyl groups of serine or threonine, or the carboxyl groups of aspartate and glutamate. nih.gov Furthermore, the aromatic nature of the imidazole ring allows for π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. nih.gov In the case of metalloenzymes, the nitrogen atoms of the imidazole ring can coordinate with the metal ion (e.g., zinc or iron) in the active site, disrupting its catalytic function. nih.gov The presence of electronegative atoms, such as the chlorine atoms in 1-(2,6-Dichlorophenyl)-1H-imidazole, can further enhance binding affinity through halogen bond interactions. nih.gov

Inhibition of Specific Enzyme Targets by Imidazole Derivatives

The structural framework of imidazole has been utilized to develop inhibitors for a wide range of specific enzyme targets implicated in various diseases.

15-Lipoxygenase (15-LO) is an enzyme that plays a role in inflammatory processes and has been identified as a target for conditions like atherosclerosis and certain cancers. researchgate.netnih.gov It catalyzes the peroxidation of fatty acids. nih.gov Several studies have demonstrated that imidazole-based compounds are potent inhibitors of 15-LO. researchgate.netnih.gov

A series of 2,4,5-tri-substituted imidazoles have been shown to be highly potent and selective inhibitors of mammalian 15-LO. researchgate.netnih.gov These compounds demonstrated effective inhibition of the human enzyme within a cellular context. researchgate.net The mechanism is thought to involve interaction with the enzyme's active site, potentially coordinating with the catalytic iron atom. Some imidazole derivatives have been noted to act as allosteric inhibitors of 15-LO. researchgate.net Research has shown that inhibiting 12/15-LOX can reduce inflammation by suppressing inflammasomes, leading to decreased tissue damage. frontiersin.org

Below is a table summarizing research findings on the inhibition of Lipoxygenase by imidazole derivatives.

Table 1: Research on Lipoxygenase Inhibition by Imidazole Derivatives| Compound Class/Derivative | Target Enzyme | Key Findings |

|---|---|---|

| 2,4,5-Tri-substituted imidazoles | Mammalian 15-LO | Highly potent and selective inhibitors. Effective in cell-based assays. researchgate.netnih.gov |

| Tryptamine-based imidazoles | Human 15-LOX | Potent inhibition with IC50 values in the nanomolar range. researchgate.net |

| Imidazole-derived sulfonamides | Rabbit ALOX15 | Demonstrated substrate-specific allosteric inhibition. researchgate.net |

Sirtuins are a family of NAD+-dependent deacetylases (Class III HDACs) that regulate a multitude of cellular processes, including aging, metabolism, and gene expression. nih.govfunctmaterials.org.ua There are seven mammalian sirtuins, SIRT1 through SIRT7. nih.govfunctmaterials.org.ua Imidazole derivatives have emerged as significant modulators of sirtuin activity. nih.gov

These compounds are being explored for their ability to interact with the sirtuin binding site and modulate their deacetylase activity. nih.gov Depending on the specific substitutions on the imidazole core, these derivatives can act as either inhibitors or activators. For instance, a series of synthesized imidazole derivatives showed significant inhibitory activity against SIRT1, with some compounds achieving nearly complete inhibition. functmaterials.org.ua Molecular docking studies suggest these inhibitors bind strongly to the catalytic domain of SIRT1. functmaterials.org.ua In another study, an imidazole derivative was used to inhibit SIRT6, which in turn modulated the Nrf2/Keap1 signaling pathway, a key regulator of cellular antioxidant responses. nih.govresearchgate.net

The table below details research on the modulation of Sirtuins by imidazole-based compounds.

Table 2: Research on Sirtuin Modulation by Imidazole Derivatives| Compound Derivative | Target Sirtuin | Effect | Research Focus |

|---|---|---|---|

| Synthesized Imidazole Derivatives | SIRT1 | Inhibition (up to 98-100%) | Investigation of modulatory activity against SIRT1 through high-throughput screening and molecular docking. functmaterials.org.ua |

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate | SIRT6 | Inhibition | Assessed the impact on Nrf2/Keap1 signaling in non-small cell lung cancer cell lines. nih.govresearchgate.net |

The main protease (3CLpro or Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov The imidazole scaffold has been identified as a promising structural motif for the design of inhibitors against viral enzymes, including the 3CLpro of SARS-CoV-2. nih.govnih.gov

Computational studies, such as molecular docking, have been used to investigate the binding of imidazole derivatives to the active site of the SARS-CoV-2 main protease. nih.gov These studies suggest that the binding affinity is enhanced by the formation of π-bonds, hydrogen bonds, and halogen interactions between the imidazole compound and the enzyme's active site residues. nih.gov The presence of multiple rings and electronegative atoms in the inhibitor structure is correlated with more potent inhibition. nih.gov Beyond SARS-CoV-2, imidazole derivatives have also been evaluated for their inhibitory action against other viruses like Dengue, Yellow Fever Virus, and Influenza by targeting their respective key enzymes. nih.gov

The following table summarizes findings on the inhibition of viral enzymes by imidazole derivatives.

Table 3: Research on Viral Enzyme Inhibition by Imidazole Derivatives| Compound Class/Derivative | Target Virus/Enzyme | Key Findings |

|---|---|---|

| Imidazole derivatives based on 7-chloro-4-aminoquinoline | SARS-CoV-2 Main Protease (3CLpro) | Molecular docking indicated strong binding affinity in the enzyme's binding pocket, suggesting potential as an antiviral treatment. nih.gov |

| Imidazole 4,5-dicarboxamide derivatives | Dengue virus (DENV) & Yellow Fever Virus (YFV) | High-throughput screening showed inhibition in the micromolar range. nih.gov |

| Imidazole-pinanamine conjugates | Influenza A/M2 wild-type and resistant strains | Exhibited inhibitory activity by blocking the A/M2-WT ion channel. nih.gov |

Topoisomerase IIα Catalytic Inhibition

Research into novel anticancer agents has identified N-fused imidazoles as potential inhibitors of human topoisomerase IIα (hTopoIIα). nih.gov Based on the structures of known topoisomerase II catalytic inhibitors, molecular docking studies predicted that bicyclic N-fused aminoimidazoles could serve as effective inhibitors. Subsequent synthesis and evaluation of various compounds, including those with imidazopyridine, imidazopyrazole, and imidazopyrazine scaffolds, demonstrated potent inhibition of the catalytic activity of hTopoIIα. nih.gov

These compounds are believed to function as catalytic inhibitors by blocking the ATP-binding site of the enzyme. This mechanism was supported by molecular docking studies, molecular dynamics simulations, and ATPase-kinetic assays. nih.gov A key finding was that these N-fused imidazoles inhibit the enzyme's activity without acting as DNA intercalators, which is a mechanism of action for some other topoisomerase inhibitors like etoposide. nih.gov While these studies focused on bicyclic N-fused imidazole systems, they highlight the potential of the imidazole scaffold as a core structure for developing catalytic inhibitors of topoisomerase IIα. nih.gov

Kinase Inhibition (e.g., FAK, Aurora Kinase, PI3Kα)

The imidazole core is a feature in the design of various kinase inhibitors. Specifically, derivatives of an imidazo[1,2-a]pyrazine (B1224502) core have been identified as potent inhibitors of Aurora kinases A and B, which are serine/threonine kinases that play a crucial role in cell cycle regulation and have been linked to cancer. nih.govnih.gov

One such compound from this class was effective in in-vitro and in-vivo tumor models but was hindered by poor oral bioavailability. nih.gov Research efforts focused on optimizing this lead compound to improve its pharmacokinetic profile. This led to the development of fluoroamine and deuterated analogues. nih.gov The optimization strategy revealed that blocking oxidative metabolism at the benzylic position and reducing the basicity of an associated amine group were critical for achieving good oral bioavailability and a favorable biological profile. nih.gov An optimized imidazo[1,2-a]pyrazine derivative demonstrated significant exposure levels across different species with oral dosing and showed excellent efficacy in a mouse xenograft tumor model. nih.gov These findings underscore the utility of the imidazole-based scaffold in developing orally bioavailable Aurora kinase inhibitors. nih.govnih.gov

Xanthine (B1682287) Oxidase and Acetylcholinesterase Inhibition

The imidazole moiety is present in various compounds investigated for their inhibitory effects on enzymes such as xanthine oxidase and acetylcholinesterase.

Xanthine Oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. researchgate.net Overproduction of uric acid can lead to hyperuricemia and gout. researchgate.netnih.gov Consequently, XO inhibitors are a primary therapeutic strategy for managing these conditions. nih.govmdpi.com Research has explored various heterocyclic compounds, including those containing imidazole rings, as potential XO inhibitors. For instance, a study on 6-(imidazole-2-thio)purine detailed the kinetics of its inhibitory action on xanthine oxidase. nih.gov The search for novel, non-purine selective inhibitors continues to be an active area of research to find alternatives to classical drugs like allopurinol. nih.gov

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key therapeutic approach for conditions like Alzheimer's disease. nih.govmdpi.com The imidazole structure has been incorporated into molecules designed as AChE inhibitors. For example, a study of novel oxadiazole derivatives incorporating a benzo[d]imidazole moiety identified compounds with promising, non-competitive inhibitory activity against AChE. semanticscholar.org The stability of the interaction between these inhibitors and the enzyme was further supported by in-silico molecular dynamics simulations. semanticscholar.org

Interactions with Other Biological Targets

Receptor Binding (e.g., Adrenoceptors)

The this compound structure shares features with known ligands for adrenoceptors. Notably, the 2,6-dichlorophenyl group is a key component of Clonidine, a well-known α2-adrenergic receptor agonist. nih.gov This structural similarity suggests the potential for interaction with this class of receptors.

Research into other substituted imidazoles has confirmed their activity at adrenergic receptors. For example, 4-[1-(1-naphthyl)ethyl]-1H-imidazole is a potent and selective α2-adrenoceptor agonist. nih.gov Structure-activity relationship studies on this compound and its analogs have shown that modifications to the bridge between the naphthalene (B1677914) and imidazole rings, as well as the chirality at this position, significantly influence both the potency and the α2/α1 receptor selectivity. nih.gov Specifically, the S-(+)-isomer demonstrated greater affinity for both α1- and α2-adrenoceptors compared to the R-(-)-isomer. nih.gov This body of research highlights that the imidazole ring is a viable scaffold for developing ligands that target adrenergic receptors. nih.gov

Protein-Protein Interactions

The specific modulation of biological protein-protein interactions (PPIs) by this compound has not been extensively documented in available research. Intracellular PPIs represent a challenging class of targets for traditional small-molecule drugs. nih.gov

In a more general context, the imidazole molecule itself can influence protein-protein interactions, although often in a non-specific manner under experimental conditions. At high concentrations (e.g., 0.25-1M), such as those used for eluting His-tagged proteins from Ni-NTA columns, imidazole can interfere with polar or ionic interactions that mediate some PPIs. researchgate.net This effect is generally considered a consequence of its properties as a salt and its ability to chelate metals, rather than a specific, targeted modulation of a biological pathway. researchgate.net The development of specific small-molecule inhibitors of PPIs is an ongoing area of research, with a focus on identifying compounds that can disrupt the large, often flat interfaces involved in these interactions. nih.govnih.gov

DNA Interaction and Modification

For instance, a platinum(II) complex incorporating 1-[(2-chlorophenyl)-diphenylmethyl]imidazole was shown to interact with calf thymus DNA (CT-DNA). Spectroscopic and molecular docking studies suggested that this metal complex binds to DNA via an intercalative mode. researchgate.net In another study, a newly synthesized 1,2,3-triazole derivative containing a 3,4-dichlorophenyl moiety was also investigated for its DNA binding properties. In-vitro and in-silico analyses indicated that this compound interacts with CT-DNA through intercalation. nih.gov These examples demonstrate that aryl-imidazole and related heterocyclic structures can serve as platforms for designing DNA-interacting agents. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(2,6-dichlorophenyl)-1H-imidazole and its derivatives?

- Methodology : A typical route involves nucleophilic substitution reactions. For example, reacting 2,6-dichlorophenylmagnesium bromide with epichlorohydrin to form intermediates, followed by substitution with imidazole under basic conditions . Optimization may require adjusting reaction solvents (e.g., THF or DMF), temperature (60–100°C), and catalysts (e.g., NaH or K₂CO₃). Purity is often confirmed via HPLC or NMR .

- Key Challenge : Steric hindrance from the 2,6-dichlorophenyl group can reduce reaction yields, necessitating excess reagents or prolonged reaction times.

Q. How can computational methods (e.g., DFT) predict the spectroscopic and electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set reliably predicts NMR chemical shifts and electrostatic potential surfaces. For instance, calculated NMR shifts for imidazole protons align with experimental data within ±0.3 ppm .

- Validation : Compare computed IR spectra (e.g., C-Cl stretching at ~750 cm⁻¹) with experimental FT-IR results to refine computational models .

Q. What in vitro assays are used to evaluate the antifungal activity of this compound analogs?

- Methodology :

- Broth microdilution assays against Candida albicans (ATCC 90028) to determine minimum inhibitory concentrations (MICs).

- Time-kill kinetics to assess fungicidal vs. fungistatic effects.

- Mechanistic studies include ergosterol binding assays using UV-Vis spectroscopy or LC-MS to quantify sterol biosynthesis inhibition .

Advanced Research Questions

Q. How can crystallographic challenges in resolving this compound derivatives be addressed?

- Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement. For poorly diffracting crystals:

- Optimize crystallization solvents (e.g., DCM/hexane mixtures).

- Apply twin refinement protocols in cases of twinning (e.g., using TWINABS).

Q. What strategies improve the predictive accuracy of molecular docking studies for imidazole-based antifungals targeting CYP51?

- Methodology :

- Protein Preparation : Use homology modeling (e.g., SWISS-MODEL) if the CYP51 crystal structure is unavailable.

- Docking Software : AutoDock Vina or Glide with flexible ligand sampling.

- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental MICs. Substituent effects (e.g., Cl vs. CF₃ groups) correlate with enhanced hydrophobic interactions in the enzyme's active site .

Q. How do structural modifications at the imidazole ring influence pharmacokinetic properties?

- SAR Insights :

| Position | Modification | Effect on LogP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|---|

| N1 | 2,6-Dichlorophenyl | +2.1 | 0.03 | 1.2 |

| C2 | -SCH₂Ph | +1.8 | 0.05 | 0.8 |

| C4/C5 | -NO₂ | +0.5 | 0.12 | 2.5 |

- Methodology : Use ADMET predictors (e.g., pkCSM) to model bioavailability. Introduce polar groups (e.g., -OH or -NH₂) at C4/C5 to enhance aqueous solubility without compromising target affinity .

Q. What environmental degradation pathways are observed for this compound in soil systems?

- Methodology :

- Conduct soil microcosm studies under aerobic/anaerobic conditions.

- Analyze degradation products via LC-MS/MS. Key pathways include:

- Hydrolysis : Cleavage of the imidazole ring at pH < 4.

- Microbial degradation : Pseudomonas spp. mediate dechlorination, forming 1H-imidazole-1-ethanol as a major metabolite.

- Half-life : Ranges from 14–28 days depending on soil organic content .

Data Contradictions and Resolution

- vs. 7 : While DFT (B3LYP) accurately predicts NMR shifts for imidazole derivatives , crystallographic data for this compound remain elusive due to poor crystal formation . Resolution requires alternative techniques like cryo-EM or dynamic NMR.

- vs. 13 : Butoconazole (a structural analog) shows species-dependent toxicity (LD₅₀ = 189 mg/kg in mice vs. 5600 mg/kg in rats) . Researchers must validate toxicity profiles across models before extrapolating to humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.